molecular formula C8H7IO2 B14769453 3-Iodo-5-methoxybenzaldehyde

3-Iodo-5-methoxybenzaldehyde

Cat. No.: B14769453
M. Wt: 262.04 g/mol
InChI Key: RKSCAWQHWQYHMR-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H7IO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine and methoxy groups. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxybenzaldehyde typically involves the iodination of 5-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent. For example, the reaction can be carried out using iodine (I2) and an oxidant such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar iodination techniques. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-5-methoxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

IUPAC Name

3-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7IO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

InChI Key

RKSCAWQHWQYHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=O)I

Origin of Product

United States

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